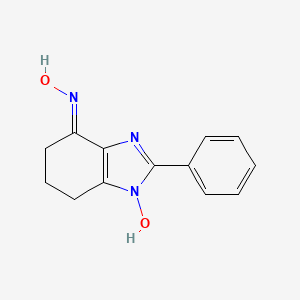![molecular formula C11H11N3OS B5910775 N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. MTA belongs to the class of thiadiazole derivatives, which have shown promising results in the development of new drugs and materials.
Scientific Research Applications
1. Potential as Glutaminase Inhibitors
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which have structural similarities to N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, are being explored as glutaminase inhibitors. These inhibitors have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse models, indicating their potential in cancer therapy (Shukla et al., 2012).
2. Anticancer Properties
- Certain derivatives of 1,3,4-thiadiazol-2-yl acetamide have demonstrated significant anticancer activity. They induce apoptosis in cancer cells, suggesting their utility in developing new anticancer therapies (Ekrek et al., 2022).
3. Molecular Modeling and Structural Analysis
- Structural and spectral features of 1,3,4-thiadiazole derivatives have been studied using Density Functional Theory (DFT) calculations, providing insights into their chemical properties and potential biological activities (Abu-Melha, 2021).
4. Exploration in Surface Active Agents
- Reaction of 1,3,4-thiadiazol-2-yl acetamides with propylene oxide has led to the production of nonionic surface active agents, expanding the applications of these compounds beyond pharmacology (El-Sayed et al., 2015).
5. Synthesis and Hemolytic Activity
- Research into synthesizing novel 1,3,4-oxadiazole compounds, structurally related to 1,3,4-thiadiazol-2-yl acetamides, has been conducted to evaluate their antimicrobial and hemolytic activities, indicating their potential in medical applications (Gul et al., 2017).
properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-5-3-4-6-9(7)10-13-14-11(16-10)12-8(2)15/h3-6H,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGHMYXAQVXAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)
![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)
![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)
![N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)
![N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5910762.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)




